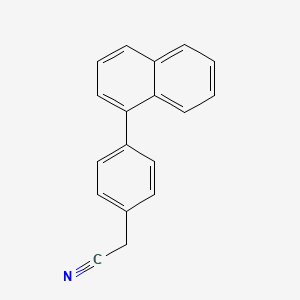
4-(2,2,2-Trifluoroacetyl)-3,4-dihydroquinoxalin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,2,2-Trifluoroacetyl)-3,4-dihydroquinoxalin-2(1H)-one is a fluorinated organic compound that belongs to the quinoxaline family This compound is characterized by the presence of a trifluoroacetyl group, which imparts unique chemical and physical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoroacetyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves the reaction of quinoxaline derivatives with trifluoroacetic anhydride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the anhydride. A common synthetic route is as follows:
Starting Material: Quinoxaline derivative.
Reagent: Trifluoroacetic anhydride.
Solvent: Anhydrous dichloromethane or acetonitrile.
Catalyst: Lewis acid such as aluminum chloride.
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (30-40°C) for several hours.
Workup: The reaction mixture is quenched with water, and the product is extracted with an organic solvent, followed by purification using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
4-(2,2,2-Trifluoroacetyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the trifluoroacetyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: 4-(2,2,2-Trifluoroethanol)-3,4-dihydroquinoxalin-2(1H)-one.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
科学研究应用
4-(2,2,2-Trifluoroacetyl)-3,4-dihydroquinoxalin-2(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its stability and bioactivity.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4-(2,2,2-Trifluoroacetyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Methyl (2,2,2-trifluoroacetyl)-L-tyrosinate: Another fluorinated compound with similar trifluoroacetyl functionality.
Trifluoroacetic anhydride: A reagent used in the synthesis of various trifluoroacetyl compounds.
Ethyl 4-(2,2,2-trifluoroacetyl)-1H-pyrrole-2-carboxylate: A compound with a similar trifluoroacetyl group but different core structure.
Uniqueness
4-(2,2,2-Trifluoroacetyl)-3,4-dihydroquinoxalin-2(1H)-one is unique due to its quinoxaline core structure combined with the trifluoroacetyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. The presence of the trifluoroacetyl group enhances its stability, lipophilicity, and potential bioactivity compared to non-fluorinated analogs.
属性
分子式 |
C10H7F3N2O2 |
|---|---|
分子量 |
244.17 g/mol |
IUPAC 名称 |
4-(2,2,2-trifluoroacetyl)-1,3-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C10H7F3N2O2/c11-10(12,13)9(17)15-5-8(16)14-6-3-1-2-4-7(6)15/h1-4H,5H2,(H,14,16) |
InChI 键 |
KVVNNFDBTHDKJY-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2'-(Methylthio)-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidin]-4'-OL](/img/structure/B11871317.png)

![[1]Benzothieno[3,2-h]isoquinoline](/img/structure/B11871330.png)
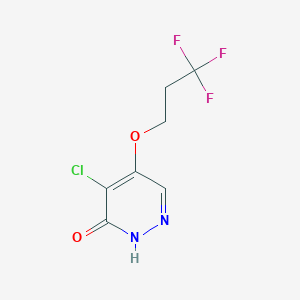
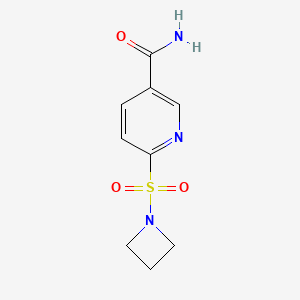
![4'-[1,3]Dioxolan-2-yl-biphenyl-2-ylamine](/img/structure/B11871351.png)
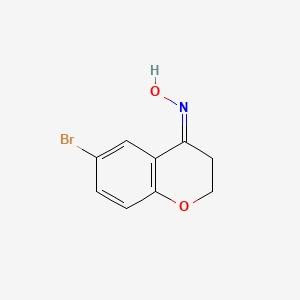
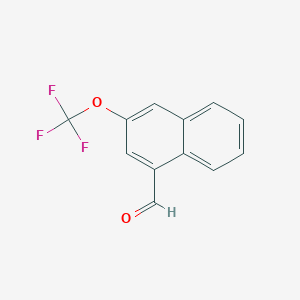

![7-(Dimethylamino)-6H-benzo[c]chromen-6-one](/img/structure/B11871371.png)



